BI-671800

Overview

Description

BI-671800 (AP-761, Cmpd A) is a highly specific and potent antagonist of the prostaglandin D2 (PGD2) receptor DP2/CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells). It inhibits PGD2 binding to human and murine CRTH2 with IC50 values of 4.5 nM and 3.7 nM, respectively . This compound targets Th2-driven inflammatory pathways, making it a promising candidate for asthma and allergic diseases. Preclinical studies demonstrate that this compound (0.1–10 mg/kg, oral) reduces airway hyperresponsiveness (AHR), edema, and inflammatory infiltration in murine models . Clinical trials in asthma patients revealed modest improvements in FEV1 (forced expiratory volume in 1 second) in both controller-naïve and inhaled corticosteroid (ICS)-treated cohorts .

Preparation Methods

The synthesis of BI-671800 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsIndustrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

BI-671800 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Efficacy in Asthma Patients

Several clinical trials have evaluated the efficacy of BI-671800 in patients with asthma:

- Trial 1 : In a study involving symptomatic controller-naïve asthma patients, this compound was administered at doses of 50 mg, 200 mg, and 400 mg twice daily. Results showed improvements in FEV1 compared to placebo:

- Trial 2 : In patients already on inhaled corticosteroids (ICS), this compound at 400 mg twice daily was compared with montelukast (10 mg once daily). The findings indicated:

Safety and Tolerability

Across multiple studies, this compound demonstrated a favorable safety profile with no significant differences in adverse events compared to placebo groups. Notably:

- Serious adverse events were rare and not linked to the drug.

- Some patients experienced mild elevations in hepatic transaminases, but these were not clinically significant .

Comparative Efficacy

A comparison of this compound with other treatments highlights its potential role as an adjunct therapy:

| Treatment | Improvement in FEV1 (%) | Statistical Significance |

|---|---|---|

| This compound (50 mg) | 3.08 | p = 0.0311 |

| This compound (200 mg) | 3.59 | p = 0.0126 |

| This compound (400 mg) | 3.98 | p = 0.0078 |

| Fluticasone Propionate | 8.62 | p < 0.0001 |

| Montelukast | 2.37 | Not significant |

Case Study: Efficacy in High Eosinophil Counts

In a subset of patients with higher blood eosinophil counts (>350 cells/mm³), this compound exhibited greater efficacy, suggesting that this compound may be particularly beneficial for patients with specific inflammatory profiles .

Ongoing Research Directions

Research continues to explore the full potential of this compound beyond asthma, including its applications in other allergic conditions such as allergic rhinitis. Future studies aim to better understand its pharmacodynamics and long-term safety profile.

Mechanism of Action

BI-671800 exerts its effects by antagonizing the CRTH2 receptor, which is a receptor for prostaglandin D2. By inhibiting the binding of prostaglandin D2 to CRTH2, this compound reduces the recruitment and activation of inflammatory cells, such as eosinophils and Th2 lymphocytes. This leads to a decrease in the production of inflammatory cytokines and chemokines, ultimately reducing airway inflammation and hyperreactivity .

Comparison with Similar Compounds

Comparison with Similar CRTH2 Antagonists

The table below compares BI-671800 with other CRTH2 antagonists in development, focusing on pharmacological properties, selectivity, and clinical outcomes:

Key Findings:

Potency: this compound exhibits superior nanomolar potency against both human and murine CRTH2 compared to competitors, which lack reported IC50 values .

Selectivity : this compound and Setipiprant demonstrate high specificity for CRTH2 over DP1, reducing off-target effects .

Preclinical Validation : this compound’s in vivo efficacy in reducing AHR and inflammation is well-documented, whereas data for OC000459 and ARRY-502 are less comprehensive .

Biological Activity

BI-671800 is an investigational oral drug classified as a chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonist . It has been primarily studied for its efficacy in treating asthma and allergic rhinitis by targeting the prostaglandin D2 receptor, which plays a significant role in the pathogenesis of allergic airway inflammation.

This compound works by antagonizing the CRTH2 receptor, which is involved in the recruitment and activation of inflammatory cells in asthma. By blocking this receptor, this compound aims to reduce eosinophilic inflammation and improve lung function in patients with asthma.

Clinical Trials and Efficacy

Several clinical trials have evaluated the efficacy of this compound in asthma patients, both as a standalone treatment and in conjunction with inhaled corticosteroids (ICS). Below is a summary of key findings from these trials:

| Trial | Dosage | Duration | Primary Endpoint | FEV1 Improvement | Statistical Significance |

|---|---|---|---|---|---|

| Trial 1 | 50 mg, 200 mg, 400 mg (bid) | 6 weeks | Change in FEV1 | 3.08% (50 mg), 3.59% (200 mg), 3.98% (400 mg) | p = 0.0311 (50 mg), p = 0.0126 (200 mg), p = 0.0078 (400 mg) |

| Trial 2 | 400 mg (bid) vs Montelukast | 6 weeks | Change in FEV1 | 3.87% (this compound) vs 2.37% (Montelukast) | p = 0.0050 for this compound |

Detailed Findings from Trials

- Trial 1 : In a study involving asthma patients not on ICS, this compound demonstrated a statistically significant improvement in forced expiratory volume in one second (FEV1) compared to placebo. The greatest improvement was observed at the highest dose of 400 mg, showing a change of approximately 3.98% from baseline (p = 0.0078) .

- Trial 2 : In patients receiving ICS, this compound at a dose of 400 mg twice daily also showed significant improvement in FEV1 compared to placebo, with an increase of 3.87% (p = 0.005). In contrast, montelukast did not achieve statistical significance with an increase of only 2.37% .

Case Studies

A randomized study assessed the addition of this compound to fluticasone propionate therapy over four weeks. Despite being well tolerated, no significant clinical improvement was noted when compared to placebo, suggesting that the doses used may not sufficiently inhibit the CRTH2 receptor .

Safety Profile

Overall, this compound has been reported to be well tolerated across various studies, with no major adverse effects documented during clinical trials . However, its efficacy appears limited at lower doses or when combined with certain therapies.

Properties

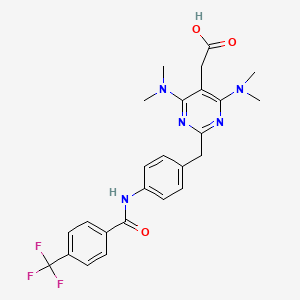

IUPAC Name |

2-[4,6-bis(dimethylamino)-2-[[4-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methyl]pyrimidin-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F3N5O3/c1-32(2)22-19(14-21(34)35)23(33(3)4)31-20(30-22)13-15-5-11-18(12-6-15)29-24(36)16-7-9-17(10-8-16)25(26,27)28/h5-12H,13-14H2,1-4H3,(H,29,36)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEOSTBFUCNZKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC(=N1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26F3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093108-50-9 | |

| Record name | BI-671800 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093108509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BI-671800 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12524 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BI-671800 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/721F767LHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.